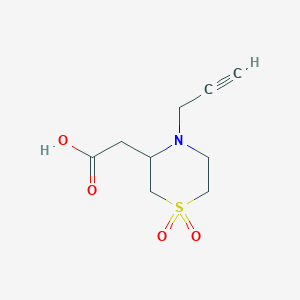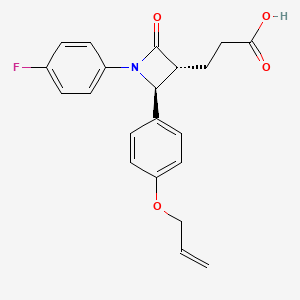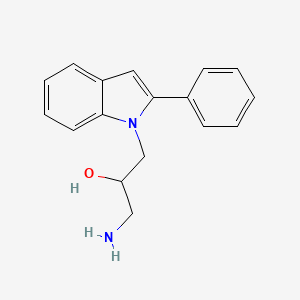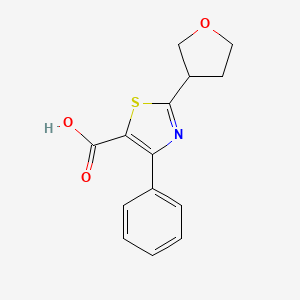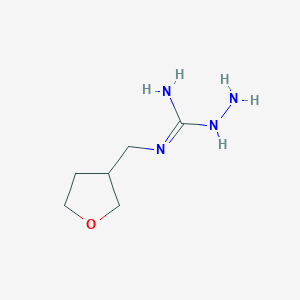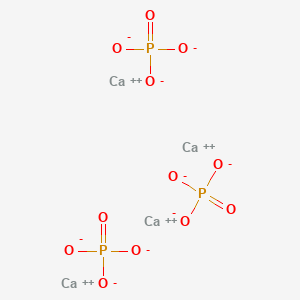
(2R,3S)-3-Fluoro-2-methyl-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of a fluorine atom and a methyl group attached to the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Fluoro-2-methyl-azetidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 2-methyl-azetidine.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries to obtain the desired (2R,3S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Fluoro-2-methyl-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(2R,3S)-3-Fluoro-2-methyl-azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The azetidine ring’s strained structure can also contribute to its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-Fluoro-2-methyl-azetidine: Unique due to the presence of both fluorine and methyl groups.
(2R,3S)-3-Chloro-2-methyl-azetidine: Similar structure but with a chlorine atom instead of fluorine.
(2R,3S)-3-Fluoro-2-ethyl-azetidine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound stands out due to the specific combination of fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and the methyl group’s steric effects contribute to the compound’s unique properties compared to its analogs.
Properties
Molecular Formula |
C4H8FN |
|---|---|
Molecular Weight |
89.11 g/mol |
IUPAC Name |
(2R,3S)-3-fluoro-2-methylazetidine |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1 |
InChI Key |
UXEHOOOMCCXWNZ-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN1)F |
Canonical SMILES |
CC1C(CN1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



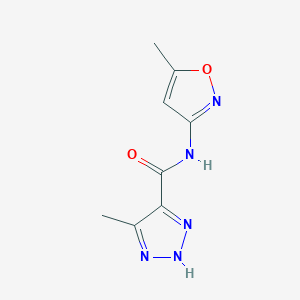
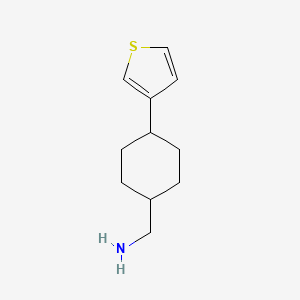


![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
